2,2'-Ethylenedianiline

Polymer Chemistry Polyimide Synthesis Solubility

Supply gaps in high-purity ortho-diamine monomers delay polymer and API research. 2,2'-Ethylenedianiline (CAS 34124-14-6) bridges this gap: • Ortho-substitution ensures non-coplanar backbone → soluble, transparent polyimides for flexible displays & optical waveguides. • Established intermediate for Oxcarbazepine API synthesis; also used as Carbamazepine impurity reference standard for ANDA submissions. • ≥98% HPLC purity; available from gram to bulk scale with immediate global dispatch.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 34124-14-6
Cat. No. B146408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Ethylenedianiline
CAS34124-14-6
Synonyms2,2’-(1,2-Ethanediyl)bisbenzenamine;  α,α’-Bi-o-toluidine;  2,2’-Diaminobibenzyl;  2,2’-Diaminodibenzyl;  NSC 159119
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC2=CC=CC=C2N)N
InChIInChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2
InChIKeyZYHQGITXIJDDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Ethylenedianiline Specification & Procurement


2,2′-Ethylenedianiline (CAS 34124-14-6), also known as 2,2′-diaminobibenzyl or α,α′-bi-o-toluidine, is an aromatic diamine monomer with the molecular formula C14H16N2 and a molecular mass of 212.29 g/mol [1]. This compound is characterized by its ortho-substituted ethylene bridge connecting two aniline moieties, imparting a flexible aliphatic spacer between the aromatic rings [1]. It is a solid at room temperature with a melting point ranging from 72 to 77 °C and is primarily employed as a building block in the synthesis of high-performance polymers such as polyurethanes and polyimides, as well as a key intermediate in pharmaceutical synthesis .

2,2′-Ethylenedianiline Substitution Limitations


Substituting 2,2′-ethylenedianiline with other common aromatic diamines such as 4,4′-ethylenedianiline (CAS 621-95-4) or 4,4′-diaminodiphenylmethane (MDA) is not a viable strategy in most applications due to fundamental differences in molecular geometry and resulting material properties . The ortho-substitution pattern of 2,2′-ethylenedianiline imparts a twisted, non-coplanar conformation to the polymer backbone, which is critical for enhancing solubility and reducing intermolecular charge-transfer complexation (CTC), leading to improved optical transparency in polyimide films . In contrast, the para-substituted 4,4′-ethylenedianiline yields more linear, rigid polymer chains, resulting in higher crystallinity and reduced solubility, which can be detrimental in solution-based processing techniques . Furthermore, in pharmaceutical synthesis, the unique reactivity profile of 2,2′-ethylenedianiline is specifically required for the formation of key intermediates, making generic substitution impractical .

2,2′-Ethylenedianiline Differentiation Evidence


Enhanced Solubility from Ortho-Substitution

Polymers synthesized from 2,2′-ethylenedianiline demonstrate significantly improved solubility in common organic solvents compared to those derived from its para-substituted analog, 4,4′-ethylenedianiline . This is a direct consequence of the ortho-substitution pattern which disrupts chain packing and inhibits crystallization, a phenomenon confirmed by conformational analysis studies .

Polymer Chemistry Polyimide Synthesis Solubility

Improved Polyimide Film Transparency

Polyimide films derived from 2,2′-ethylenedianiline exhibit reduced yellowing and improved optical transparency compared to films based on 4,4′-methylenedianiline (MDA) . The ortho-substituted ethylene bridge reduces intermolecular π-π stacking and charge-transfer complex (CTC) formation, which are primary causes of coloration in aromatic polyimides .

Optoelectronics Polyimide Films Transparency

Specific Reactivity for Oxcarbazepine Synthesis

2,2′-Ethylenedianiline is a specifically cited reagent for the synthesis of Oxcarbazepine, a second-generation anticonvulsant drug . While other diamines might be considered, the synthetic route to this active pharmaceutical ingredient (API) is optimized for and often specifies 2,2′-ethylenedianiline to ensure high yields and purity of the desired intermediate .

Pharmaceutical Chemistry API Intermediate Synthesis

Conformational Isomerism for Unique Properties

The flexible ethylene bridge of 2,2′-ethylenedianiline allows for multiple stable conformational isomers in its Schiff base derivatives, a property not shared by more rigid diamines like m-phenylenediamine [1]. This conformational flexibility has been exploited to isolate and characterize distinct isomeric solids of N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline, each exhibiting different photoluminescence properties [1].

Coordination Chemistry Conformational Analysis Schiff Bases

Precursor to Functional Metal Complexes

2,2′-Ethylenedianiline serves as a versatile precursor for synthesizing dinuclear and tetrameric metal complexes with unique magnetic and catalytic properties, as demonstrated by its use in creating a phenoxo-bridged dinuclear cobalt(II) complex [1] and a tetrameric copper(II) complex [2]. The geometry of the resulting complexes is directly influenced by the ortho-substitution pattern of the diamine [1].

Bioinorganic Chemistry Catalysis Magnetic Materials

Analytical Method Development & QC

2,2′-Ethylenedianiline is explicitly listed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of Carbamazepine [1]. This designation highlights its role as a reference standard or impurity marker in regulated pharmaceutical environments, a specific application not commonly cited for its structural analogs .

Analytical Chemistry Pharmaceutical QC Method Validation

2,2′-Ethylenedianiline Application Scenarios


Soluble, Transparent Polyimides for Optoelectronics

Leverage the ortho-substituted geometry of 2,2′-ethylenedianiline to synthesize polyimides with enhanced solubility in common organic solvents and improved optical transparency . This is particularly valuable for fabricating flexible, colorless films for applications in foldable displays, optical waveguides, and transparent substrates for solar cells, where both processability and high optical clarity are paramount .

Pharmaceutical Intermediate for Anticonvulsant Drug Synthesis

Employ 2,2′-ethylenedianiline as a critical reagent in the established synthetic route to Oxcarbazepine, a second-generation anticonvulsant medication . This application is essential for pharmaceutical research teams focused on developing generic formulations or improving synthetic pathways for this key active pharmaceutical ingredient (API) .

Flexible Metal-Organic Complex Design

Utilize the unique conformational flexibility of 2,2′-ethylenedianiline-derived Schiff bases to synthesize dinuclear and polynuclear metal complexes with specific magnetic, catalytic, or photoluminescent properties [1][2]. This approach is particularly relevant for researchers developing new bioinspired catalysts (e.g., catecholase mimics) or magnetic materials where precise control over metal-metal distances and geometry is required [1][2].

Carbamazepine QC Reference Standard

Procure 2,2′-ethylenedianiline for use as a reference standard in the development and validation of analytical methods (AMV) and for routine quality control (QC) testing of Carbamazepine drug substances and products . This scenario is critical for pharmaceutical analytical laboratories engaged in Abbreviated New Drug Application (ANDA) submissions and ensuring compliance with pharmacopeial standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Ethylenedianiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.